molecular formula C14H23NO4 B12501575 Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate

Cat. No.: B12501575
M. Wt: 269.34 g/mol
InChI Key: QQEJCSUVDSNSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1-bicyclo[111]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic ring system

Preparation Methods

The synthesis of Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate typically involves the use of tricyclo[1.1.1.01,3]pentane (TCP) as a starting material. One common synthetic route involves the triethylborane-initiated atom-transfer radical addition ring-opening of TCP with alkyl halides This method is favored due to its mild reaction conditions and broad substrate scope

Chemical Reactions Analysis

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The bicyclo[1.1.1]pentane ring system can mimic the spatial arrangement of other functional groups, allowing it to interact with biological targets in a unique manner .

Comparison with Similar Compounds

Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10(11(16)18-4)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,15,17)

InChI Key

QQEJCSUVDSNSNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)OC

Origin of Product

United States

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